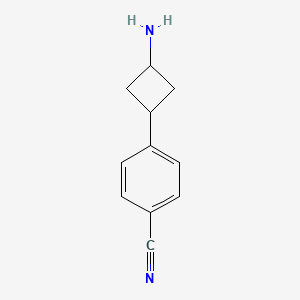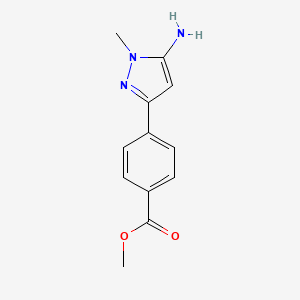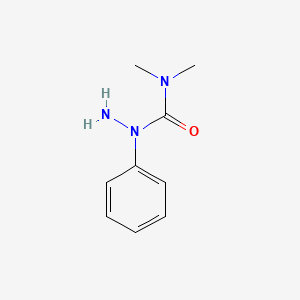
3-Vinyltetrahydrothiophene 1,1-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C6H8O2S It is a member of the thiolane-1,1-dione family, characterized by its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-1lambda6-thiolane-1,1-dione typically involves the reaction of ethylene with thiolane-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-ethenyl-1lambda6-thiolane-1,1-dione may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or crystallization, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethenyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of 3-ethenyl-1lambda6-thiolane-1,1-dione can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethenyl-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-ethenyl-1lambda6-thiolane-1,1-dione exerts its effects depends on the specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparación Con Compuestos Similares
3-Ethenyl-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as 3-ethynyl-1lambda6-thiolane-1,1-dione and 3-(aminomethyl)-1lambda6-thiolane-1,1-dione While these compounds share structural similarities, their reactivity and applications may differ
List of Similar Compounds
3-Ethynyl-1lambda6-thiolane-1,1-dione
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione
3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride
3-(Cyclohexylamino)-1lambda6-thiolane-1,1-dione hydrochloride
This comprehensive overview provides a detailed understanding of 3-ethenyl-1lambda6-thiolane-1,1-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
1436856-79-9 |
|---|---|
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
3-ethenylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h2,6H,1,3-5H2 |
Clave InChI |
YFCSVEXPQCMXSF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![rac-(1R,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15316864.png)
![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)

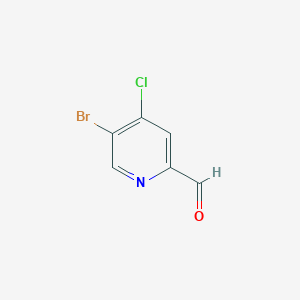
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
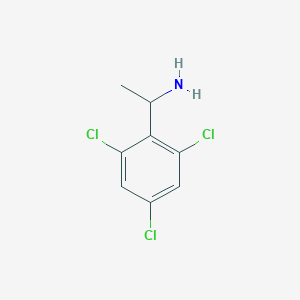
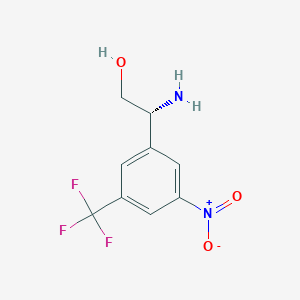
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)
